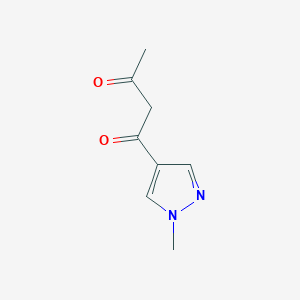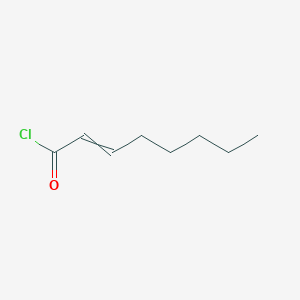![molecular formula C12H16F2N2 B1422873 1-[(2,6-二氟苯基)甲基]哌啶-3-胺 CAS No. 1247704-00-2](/img/structure/B1422873.png)
1-[(2,6-二氟苯基)甲基]哌啶-3-胺
描述
“1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine” is a chemical compound with the CAS Number: 1247704-00-2 . It is used in the pharmaceutical industry and plays a significant role in drug design .
Synthesis Analysis
Piperidines, such as “1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular weight of “1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine” is 226.27 . The InChI Code is 1S/C12H16F2N2/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16/h1,4-5,9H,2-3,6-8,15H2 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .科学研究应用
合成和化学性质
- 合成技术:相关化合物的先进合成技术涉及格氏反应、氧化、取代和还原过程,提供高产率和环境友好方法 (Liu、Huang 和 Zhang,2011).
- 晶体结构和量子化学研究:使用类似分子合成的新型化合物已通过 X 射线晶体学和密度泛函理论进行检查,提供了对分子几何和电子性质的见解 (Fatma、Bishnoi、Verma、Singh 和 Srivastava,2017).
- 环境应用:哌啶的某些衍生物已被探索用于环境友好的合成,具有潜在的抗菌应用 (Lohar、Jadhav、Kumbhar、Mane 和 Salunkhe,2016).
分子相互作用和构象分析
- 构象分析:对相关化合物构象的详细研究,包括 NMR 分析和温度变化,提供了对这些分子动态结构的见解 (Ribet 等,2005).
- 手性受阻酰胺:对手性受阻酰胺的静态和动态结构的研究揭示了分子构象在化学反应性中的重要性 (Rauk、Tavares、Khan、Borkent 和 Olson,1983).
在化学和材料科学中的应用
- 与金属离子的配位:已经对类似分子与钛(IV)离子的配位行为进行了研究,证明了在材料科学中的潜在应用 (Okamatsu、Irie 和 Katsuki,2007).
- 聚合物中的光稳定性:研究表明,源自哌啶的叔胺可以显着提高聚丙烯的光稳定性,表明在聚合物科学中的潜在应用 (Jensen、Carlsson 和 Wiles,1983).
生化和药理研究
- CO2吸收特性:研究包括哌啶衍生物在内的杂环胺对 CO2 的吸收特性对于理解生化过程和潜在的环境应用至关重要 (Robinson、McCluskey 和 Attalla,2011).
- 神经化学研究:已经研究了哌啶在脑中的存在及其在行为调节中的潜在作用,表明具有重要的神经化学意义 (Abood、Rinaldi 和 Eagleton,1961).
安全和危害
未来方向
Piperidines are crucial in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化分析
Biochemical Properties
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors in the central nervous system, influencing neurotransmitter release and uptake . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.
Cellular Effects
The effects of 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular calcium levels and cyclic AMP (cAMP) production. These changes can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine exerts its effects through specific binding interactions with biomolecules . It can act as an agonist or antagonist at different receptor sites, leading to either activation or inhibition of downstream signaling pathways. Additionally, it may inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, thereby modulating neurotransmitter levels in the synaptic cleft.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to the compound can lead to adaptive changes in cellular responses, including receptor desensitization or upregulation.
Dosage Effects in Animal Models
The effects of 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine vary with different dosages in animal models . At low doses, it may exhibit therapeutic effects, such as analgesia or anxiolysis. At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects are often observed, where a minimal effective dose is required to achieve the desired pharmacological response.
Metabolic Pathways
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine is involved in several metabolic pathways . It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. The compound’s localization and accumulation in specific tissues can influence its overall pharmacological profile.
Subcellular Localization
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism.
属性
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16/h1,4-5,9H,2-3,6-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQNAXKHJLRDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![alpha-D-Glc-[1->6]-alpha-D-glc-[1->4]-alpha-D-glc-[1->4]-beta-D-glc-1->O-cete](/img/structure/B1422793.png)
![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1422794.png)






![2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide](/img/structure/B1422804.png)


